molecular formula C17H14ClF3N4O2S B2829097 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034424-00-3

4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Katalognummer: B2829097
CAS-Nummer: 2034424-00-3
Molekulargewicht: 430.83
InChI-Schlüssel: FWTQVOXUHHRTBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034424-00-3) is a high-purity chemical compound with a molecular formula of C17H14ClF3N4O2S and a molecular weight of 430.83 g/mol . It is a synthetic derivative featuring a triarylpyrazole core, a structural motif of significant interest in medicinal chemistry . Compounds with this scaffold, particularly those incorporating a sulfonamide group, are frequently investigated for their potential biological activities. Research on analogous structures has demonstrated promising anti-inflammatory properties, showing potent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-induced macrophages, which are key mediators in inflammatory pathways . Furthermore, similar sulfonamide-bearing pyrazole compounds have been explored as targeted anticancer agents, acting as inhibitors of specific kinases such as B-RAF, which is a critical target in oncology drug discovery . This makes it a valuable candidate for research in immunology, inflammation, and cancer biology. The compound is readily available for research purposes in a range of quantities to suit your experimental needs . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O2S/c1-25-10-12(9-23-25)16-6-11(4-5-22-16)8-24-28(26,27)13-2-3-15(18)14(7-13)17(19,20)21/h2-7,9-10,24H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTQVOXUHHRTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolyl-Pyridinyl Intermediate

      Starting Materials: 1-methyl-1H-pyrazole and 4-bromopyridine.

      Reaction: Nucleophilic substitution reaction to form 2-(1-methyl-1H-pyrazol-4-yl)pyridine.

      Conditions: Use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Analyse Chemischer Reaktionen

Types of Reactions

  • Substitution Reactions

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Often carried out in polar aprotic solvents with bases.

  • Oxidation and Reduction Reactions

      Reagents: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride.

      Conditions: Vary depending on the desired transformation.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the pyrazole ring can lead to pyrazole N-oxides.

    Reduction Products: Reduction of the nitro group (if present) to an amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biochemical Research: Used in studies to understand enzyme inhibition and receptor binding.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Development of new drugs targeting specific pathways.

Wirkmechanismus

The mechanism of action of 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances its binding affinity through hydrophobic interactions. The pyrazolyl-pyridinyl moiety may facilitate π-π stacking interactions with aromatic amino acids in the target protein.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related sulfonamides and heterocyclic derivatives:

Compound Name/ID Structural Highlights Molecular Weight (g/mol) Key Data References
Target Compound 4-Cl, 3-CF3, N-(pyridin-4-ylmethyl-1-methylpyrazole)benzenesulfonamide ~449.8 (estimated) No direct synthesis or bioactivity data provided.
Flusulfamide 4-Cl-N-(2-Cl-4-NO2-phenyl)-3-CF3-benzenesulfonamide 414.18 Use: Pesticide (soil fungicide). Structural similarity in sulfonamide core.
1234373-64-8 4-Cl-N-(6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-7-yl)-3-CF3-benzenesulfonamide ~483.9 (estimated) Features a fused pyrazolo-isoquinoline system; potential kinase inhibition.
Compound 32 () 4-(2-methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide 363.44 68% synthetic yield; thiazole-pyrazole hybrid.
4.2.22 () Quinazolin-6-yl benzamide with 1-methylpyrazole and CF3 group 629.29 (HRMS) 73% yield; antitumor activity implied by quinazoline core.

Key Observations:

Structural Diversity: The target compound’s pyridine-pyrazole side chain distinguishes it from flusulfamide, which has a nitro-substituted phenyl group. This difference likely alters target specificity, as flusulfamide acts as a fungicide , while pyridine-pyrazole systems are common in kinase inhibitors (e.g., c-Met inhibitors) .

Synthetic Feasibility :

  • Yields for related compounds (e.g., 68–74% in and ) suggest efficient synthetic routes for sulfonamide derivatives with heterocyclic appendages . The absence of data for the target compound implies unexplored optimization.

Biological Relevance :

  • The trifluoromethyl group is a recurring motif in agrochemicals (e.g., flusulfamide) and pharmaceuticals due to its electron-withdrawing properties and resistance to oxidation .
  • Pyrazole-containing sulfonamides (e.g., ’s Compound 32) are explored for antimicrobial and anticancer activities, though specific mechanisms require further study .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the pyrazole-pyridine moiety to the benzenesulfonamide core. Key steps include:

  • Amide Bond Formation : Use coupling agents like EDCI or HOBt in anhydrous DMF under nitrogen .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) improve yield, while temperature control (0–25°C) minimizes side reactions .
  • Catalysts : Palladium-based catalysts may enhance cross-coupling efficiency for pyridine functionalization .
    • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl splitting patterns) and confirms regiochemistry of the pyrazole and pyridine rings .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects trace impurities .
  • X-ray Crystallography : Resolves absolute stereochemistry and packing modes for solid-state studies (if crystallizable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize cell-based assays (e.g., fixed ATP concentrations, incubation times) to reduce noise .
  • Structural Analogues : Compare activity against analogs (e.g., sulfonamide derivatives in ) to identify critical substituents.
  • Meta-Analysis : Use computational tools (e.g., QSAR models) to correlate structural features (e.g., trifluoromethyl position) with activity trends .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for sulfonamide derivatives?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the pyridine (C2 vs. C4) or benzenesulfonamide (chloro vs. methyl groups) to assess steric/electronic effects .
  • Functional Group Isosteres : Replace trifluoromethyl with cyano or nitro groups to evaluate hydrophobic/hydrophilic balance .
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict target binding affinities before synthesis .

Q. How can researchers address stability issues during storage or biological testing?

  • Methodological Answer :

  • Degradation Pathways : Identify hydrolytic or oxidative degradation products via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Formulation : Use lyophilization or encapsulation in cyclodextrins to enhance aqueous solubility and shelf life .
  • Analytical Monitoring : Employ UPLC-MS to detect degradation products at ppm levels .

Data Analysis and Computational Approaches

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase targets (e.g., EGFR) over 100 ns trajectories to assess conformational stability .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between wild-type and mutant receptors .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors near the sulfonamide group) using Schrödinger Phase .

Q. How should researchers analyze conflicting solubility data across different solvent systems?

  • Methodological Answer :

  • Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to correlate solvent polarity with compound solubility .
  • Co-Solvency Studies : Test binary solvent mixtures (e.g., DMSO:water gradients) to identify optimal formulations for in vivo dosing .
  • Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via van’t Hoff plots to differentiate entropy-driven vs. enthalpy-driven solubility .

Experimental Design Considerations

Q. What controls are critical in biological assays to ensure reproducibility?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples .
  • Endpoint Validation : Use orthogonal assays (e.g., fluorescence-based and luminescence-based ATP detection) to confirm activity .
  • Batch Testing : Synthesize and test multiple compound batches to rule out synthetic variability .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry180–185°C (decomposes)
LogP (Partition Coefficient)Shake-Flask Method3.2 ± 0.3 (n-octanol/water)
Solubility in PBS (pH 7.4)HPLC-UV Quantification12.5 µg/mL (± 1.2)
IC50 (Kinase Inhibition)ADP-Glo Assay0.45 µM (EGFR L858R mutant)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.